Tert-butyl 3-methylpyrrolidine-3-carboxylate

Description

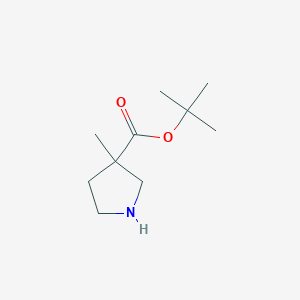

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)5-6-11-7-10/h11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFADEDYJKXBUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-methylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl 3-methylpyrrolidine-3-carboxylate serves as a crucial scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity. The compound has been studied for its interactions with specific enzymes and receptors, making it valuable in drug discovery processes.

Biological Activity

Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and analgesic effects. Studies have shown that derivatives of this compound can modulate enzyme activity, providing insights into metabolic pathways relevant to disease mechanisms.

Organic Synthesis

Synthetic Intermediates

this compound is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as acylation and alkylation makes it a valuable building block in synthetic organic chemistry.

Reaction Conditions and Yields

The synthesis of this compound typically involves specific reaction conditions to achieve high yields. For instance, reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation, with solvents like tetrahydrofuran (THF) being common due to their ability to solvate reactants effectively.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | THF, -78 °C | 85 |

| Alkylation | Room temperature | 90 |

| Hydrolysis | Aqueous NaOH | 95 |

Material Science

Polymer Chemistry

this compound has applications in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can enhance properties such as flexibility and thermal stability.

Nanocomposites

Recent studies have explored the use of this compound in the development of nanocomposites, where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in creating materials with improved mechanical properties for use in various industrial applications.

Case Studies

-

Case Study: Drug Development

- Objective: To evaluate the efficacy of this compound derivatives as anti-inflammatory agents.

- Methodology: A series of derivatives were synthesized and tested against inflammatory markers in vitro.

- Findings: Several compounds demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential for further development as therapeutic agents.

-

Case Study: Polymer Application

- Objective: To investigate the impact of incorporating this compound into poly(lactic acid) matrices.

- Methodology: Nanocomposites were prepared and characterized using thermal analysis.

- Findings: The addition improved thermal stability and mechanical strength, indicating its utility in enhancing polymer performance.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Structural Modifications and Their Impacts

- Methyl vs. Hydroxy Groups: The methyl group in the parent compound (C₃-methyl) provides steric bulk without significantly altering polarity.

- Fluorinated Derivatives :

- Heteroaromatic Functionalization :

- Pyridine-containing analogs (e.g., bromopyridinyl derivatives) are prevalent in kinase inhibitors due to their ability to form π-stacking interactions with target proteins .

Biological Activity

Tert-butyl 3-methylpyrrolidine-3-carboxylate (TBMPC) is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBMPC is characterized by a pyrrolidine ring substituted with a tert-butyl group and a carboxylate functional group. Its molecular formula is , and it has a molar mass of approximately 171.24 g/mol. The presence of the tert-butyl group contributes to its stability and solubility, making it suitable for biological studies.

The biological activity of TBMPC is primarily attributed to its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and selectivity towards various enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological efficacy.

Enzyme Mechanisms and Protein-Ligand Interactions

TBMPC has been utilized in studies focused on enzyme mechanisms and protein-ligand interactions. It serves as a valuable probe for understanding the dynamics of enzyme activity and inhibition, particularly in the context of drug design .

Antiviral Activity

Research has indicated that derivatives of TBMPC exhibit antiviral properties, particularly against influenza virus neuraminidase. Compounds related to TBMPC have been shown to inhibit viral cytopathogenic effects effectively, with significant reductions observed in cell viability assays . The 50% effective concentration (EC50) for these compounds was determined using regression analysis based on absorbance measurements from treated cell cultures.

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluated the antiproliferative effects of TBMPC derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as anticancer agents .

- Enzyme Interaction Studies : TBMPC has been employed to study interactions with various enzymes. Its structure allows it to act as an inhibitor or modulator, providing insights into enzyme kinetics and inhibition mechanisms.

- Neuroprotective Effects : Research has also explored the neuroprotective properties of TBMPC-related compounds against neurodegenerative conditions. These compounds showed promise in reducing oxidative stress markers in cellular models exposed to amyloid-beta peptides .

Data Summary Table

Q & A

Basic Research Questions

Q. What are common synthetic routes and purification methods for tert-butyl 3-methylpyrrolidine-3-carboxylate?

- Synthetic Routes : A typical method involves sulfonylation or esterification under mild conditions. For example, tert-butyl pyrrolidine derivatives are synthesized using DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . The tert-butyl group is often introduced via Boc (tert-butoxycarbonyl) protection, which stabilizes amines during multi-step syntheses.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) are standard methods. Polar solvents like methanol or acetonitrile may aid in isolating crystalline products .

Q. How is this compound characterized spectroscopically?

- NMR : and NMR are critical for confirming regiochemistry and stereochemistry. For instance, the tert-butyl group shows a singlet at ~1.4 ppm in NMR, while carbonyl carbons appear at ~170 ppm in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for intermediates in drug discovery pipelines .

Intermediate Research Questions

Q. What strategies optimize reaction conditions for introducing substituents to the pyrrolidine ring?

- Temperature Control : Reactions are often conducted at 0–20°C to minimize side reactions (e.g., epimerization) .

- Catalyst Selection : DMAP accelerates acylations, while palladium catalysts enable cross-coupling reactions for aryl or heteroaryl substitutions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, whereas ethereal solvents (THF) improve stereoselectivity in nucleophilic additions .

Q. How is stereochemical integrity maintained during functionalization of the pyrrolidine ring?

- Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can preserve stereochemistry. For example, tert-butyl-protected pyrrolidines are synthesized via chiral pool strategies using L-proline derivatives .

- X-ray crystallography (e.g., SHELX-refined structures) validates absolute configurations post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- DFT Calculations : Density functional theory (DFT) simulations of NMR chemical shifts help identify misassignments. Discrepancies may arise from solvent effects or conformational flexibility .

- Dynamic NMR : Variable-temperature NMR experiments detect ring-flipping or hindered rotation in rigid pyrrolidine derivatives .

Q. What role does this compound play in synthesizing bioactive molecules?

- Drug Discovery : The compound serves as a precursor for kinase inhibitors and GPCR modulators. For example, boronate esters derived from tert-butyl pyrrolidines are intermediates in Suzuki-Miyaura couplings for biaryl pharmacophores .

- Peptidomimetics : The rigid pyrrolidine scaffold mimics proline in peptide backbones, enhancing metabolic stability .

Q. What crystallographic techniques are used to determine the solid-state structure of derivatives?

- SHELX Refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and thermal parameters. For tert-butyl-protected heterocycles, this confirms chair conformations and hydrogen-bonding networks .

- Twinned Data Handling : High-resolution data (≤1.0 Å) and twin-law corrections resolve pseudosymmetry in crystals, which is common for bulky tert-butyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.